4-(3-Bromopyridin-4-yl)morpholine
Overview
Description
4-(3-Bromopyridin-4-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . It is a brominated derivative of pyridine, featuring a morpholine ring attached to the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-(3-Bromopyridin-4-yl)morpholine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-4-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Suzuki–Miyaura Coupling: Boron reagents, palladium catalysts, and solvents like tetrahydrofuran (THF) or dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-(3-Bromopyridin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting selective norepinephrine reuptake, which can influence neurological pathways . Additionally, it may exhibit central inhibitory action on kinases involved in cytokinesis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A brominated pyridine derivative used in similar synthetic applications.
4-Bromo-2-morpholinopyridine: Another morpholine-substituted pyridine with comparable reactivity.
Uniqueness
4-(3-Bromopyridin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of a bromine atom and a morpholine ring makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(3-bromopyridin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWNTFBRLFENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735205 | |
Record name | 4-(3-Bromopyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-39-7 | |
Record name | 4-(3-Bromopyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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